molecular formula C4H3ClN2O2S B3158236 Pyrimidine-5-sulfonyl chloride CAS No. 856596-17-3

Pyrimidine-5-sulfonyl chloride

Cat. No.: B3158236
CAS No.: 856596-17-3
M. Wt: 178.6 g/mol
InChI Key: QWRZIAHMTDZRLW-UHFFFAOYSA-N
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Description

Pyrimidine-5-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a sulfonyl chloride group attached to the fifth position of a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine-5-sulfonyl chloride typically involves the chlorination of pyrimidine-5-sulfonic acid. One common method includes the reaction of pyrimidine-5-sulfonic acid with phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3) under controlled conditions . The reaction is usually carried out in an inert solvent such as chlorobenzene to facilitate the formation of the sulfonyl chloride group.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Pyrimidine-5-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Sulfonamide Derivatives: Formed by reaction with amines.

    Sulfonate Ester Derivatives: Formed by reaction with alcohols.

    Sulfonothioate Derivatives: Formed by reaction with thiols.

Scientific Research Applications

Pyrimidine-5-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyrimidine-5-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives . These reactions are often facilitated by the presence of bases that neutralize the hydrochloric acid byproduct.

Comparison with Similar Compounds

Uniqueness: Pyrimidine-5-sulfonyl chloride is unique due to the presence of the pyrimidine ring, which imparts specific electronic and steric properties that influence its reactivity and applications. The pyrimidine ring can participate in additional interactions and reactions that are not possible with simpler sulfonyl chlorides like tosyl chloride and mesyl chloride.

Properties

IUPAC Name

pyrimidine-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O2S/c5-10(8,9)4-1-6-3-7-2-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRZIAHMTDZRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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